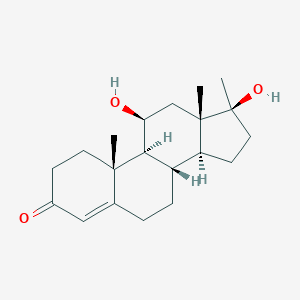
Testosterone, 11beta-hydroxy-17-methyl-
説明
“Testosterone, 11beta-hydroxy-17-methyl-” is a variant of testosterone, which is an important androgen drug and a precursor of steroid drug synthesis . It is also known as “11α-Hydroxy-17α-methyl testosterone” and has the molecular formula C20H30O3 .
Synthesis Analysis
Testosterone is synthesized from 4-Androstene-3,17-Dione (4-AD) via the bioreduction catalyzed by Ketoreductase 2 (KR-2). This process also involves the regeneration of NADH using isopropanol as a co-substrate . The synthesis of testosterone has been carried out using starting intermediates with a cyclopentane–polyhydrophenanthrene structure, such as cholesterol, diosgenin, phytosterols, and 4-AD .Molecular Structure Analysis
The molecular structure of “Testosterone, 11beta-hydroxy-17-methyl-” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is UBIBSXMTVJAYTQ-ISQMNYQQSA-N .Chemical Reactions Analysis
Testosterone undergoes an extensive phase I metabolism. The main metabolism includes the 17-oxidation, A-ring reduction, and 3-reduction. The combination of these metabolic pathways generates most of the known metabolites .Physical And Chemical Properties Analysis
The molecular weight of “Testosterone, 11beta-hydroxy-17-methyl-” is 318.4504 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Androgen Metabolism and Comparative Endocrinology
Research by Mindnich et al. (2005) in the field of endocrinology has explored the role of 17beta-hydroxysteroid dehydrogenase type 3 in androgen metabolism, including the formation and inactivation of testosterone. This study highlights the importance of this enzyme in both mammalian and non-mammalian vertebrates, suggesting potential applications in comparative endocrinological studies and developmental biology (Mindnich et al., 2005).
Evolutionary Biochemistry
Baker (2010) investigated the evolutionary origins and divergence of 11Beta-hydroxysteroid dehydrogenase-type 2 from ancestral 17beta-hydroxysteroid dehydrogenase-type 2. Understanding the evolutionary pathways of these enzymes, which regulate the local concentration of various steroids including testosterone, has implications for evolutionary biology and the development of hormonal therapies (Baker, 2010).
Fish Endocrinology and Reproduction
Zhang et al. (2010) focused on the cloning of P450 11beta-hydroxylase isoforms in the Nile tilapia, which play a key role in the production of 11beta-hydroxy testosterone. This research is significant in understanding the endocrinology of fish reproduction and may have applications in aquaculture and conservation biology (Zhang et al., 2010).
ELISA Development for Steroid Detection
Research by Verma et al. (2022) involved developing a homologous ELISA for detecting 17 α Methyl testosterone, highlighting the applications of this research in bioanalytics, particularly in detecting synthetic steroid hormones in various contexts (Verma et al., 2022).
Comparative Androgen Studies in Teleosts
Lokman et al. (2002) examined the prevalence and abundance of 11-oxygenated androgens, including 11beta-hydroxytestosterone, in female teleosts. This study provides insights into the comparative androgen profiles in fish, aiding in understanding the physiological roles of these steroids in different species (Lokman et al., 2002).
Development of Steroid Inhibitors
Maltais et al. (2011) explored the development of 3-substituted-androsterone derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3. This research could have implications in developing new therapies for diseases influenced by androgen levels (Maltais et al., 2011).
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBSXMTVJAYTQ-OWLVHUDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146377 | |
| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone, 11beta-hydroxy-17-methyl- | |
CAS RN |
1043-10-3 | |
| Record name | (11β,17β)-11,17-Dihydroxy-17-methylandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC3359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17β-dihydroxy-17-methylandrost-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11,17-DIHYDROXY-17-METHYLANDROST-4-ENE-3-ONE, (11-BETA,17-BETA)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408KJY51K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



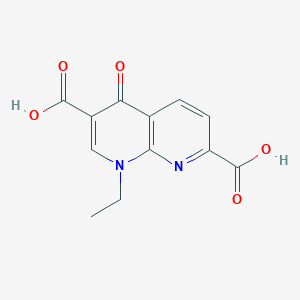
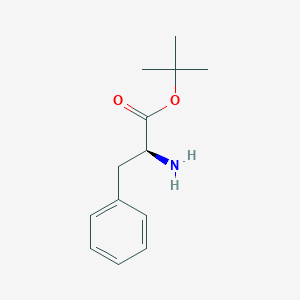
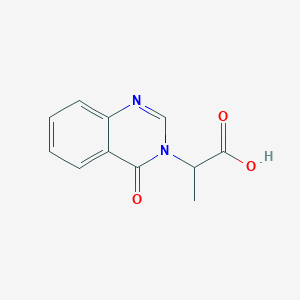
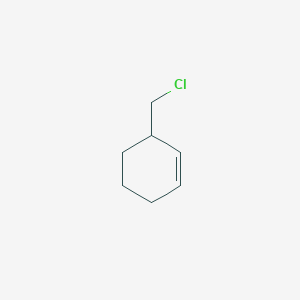
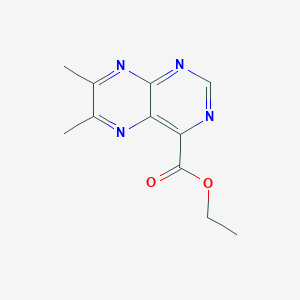

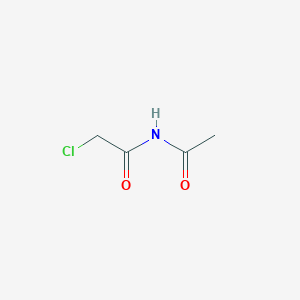
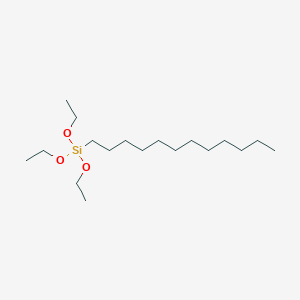
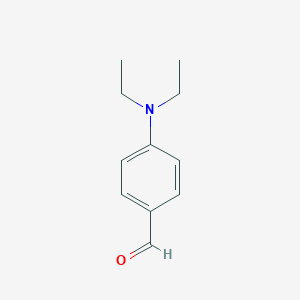
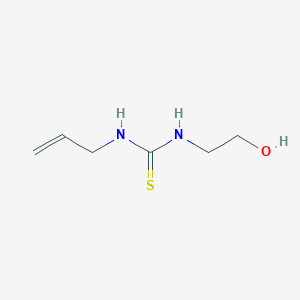
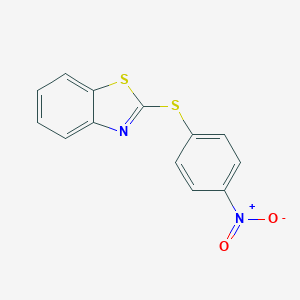
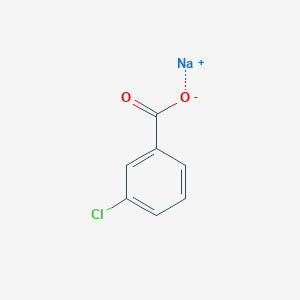
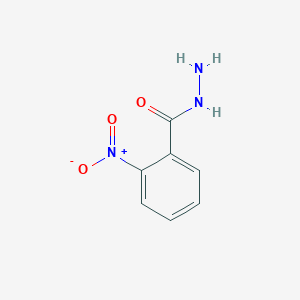
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)